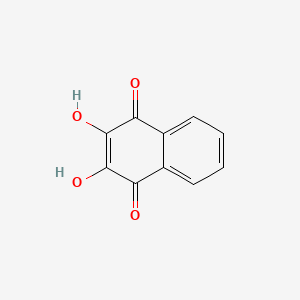

2,3-Dihydroxy-1,4-naphthoquinone

Vue d'ensemble

Description

2,3-Dihydroxy-1,4-naphthoquinone, also known as lawsone, is a naturally occurring organic compound derived from the naphthalene structure. It is a type of naphthoquinone, characterized by the presence of two hydroxyl groups at the 2 and 3 positions and two carbonyl groups at the 1 and 4 positions on the naphthalene ring. This compound is widely known for its use as a dye, particularly in henna, where it imparts a reddish-brown color.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3-Dihydroxy-1,4-naphthoquinone can be synthesized through several methods. One common synthetic route involves the oxidation of 1,4-dihydroxynaphthalene using oxidizing agents such as manganese dioxide (MnO₂) or potassium permanganate (KMnO₄). The reaction typically occurs in an acidic medium, such as sulfuric acid, to facilitate the oxidation process.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the leaves of the henna plant (Lawsonia inermis). The leaves are dried, powdered, and then subjected to solvent extraction using ethanol or methanol. The extract is then purified through crystallization or chromatography techniques to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dihydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form more complex quinones.

Reduction: It can be reduced to form 1,4-dihydroxynaphthalene.

Substitution: The hydroxyl groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include manganese dioxide (MnO₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can react with the hydroxyl groups under basic conditions.

Major Products:

Oxidation: Formation of more complex quinones.

Reduction: Formation of 1,4-dihydroxynaphthalene.

Substitution: Formation of substituted naphthoquinone derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry and Anticancer Activity

2,3-Dihydroxy-1,4-naphthoquinone exhibits significant anticancer properties. Recent studies have focused on synthesizing novel derivatives to enhance its efficacy while reducing cytotoxicity. For instance, derivatives of 1,4-naphthoquinones have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways. A study reported that specific derivatives demonstrated improved anti-tumor activity against liver cancer cells by promoting apoptosis and inhibiting cell proliferation .

| Compound Name | Activity | Mechanism |

|---|---|---|

| EPDMNQ | Anti-proliferation | Induces apoptosis via ROS generation |

| ENDMNQ | Enhanced cytotoxicity | Targets liver cancer cells |

Neuroprotective Effects

The neuroprotective potential of this compound and its derivatives has been extensively studied in models of neurodegenerative diseases such as Parkinson's disease. Research indicates that these compounds can protect neuronal cells from oxidative stress induced by neurotoxins like paraquat and 6-hydroxydopamine. The mechanisms involve the suppression of ROS production and restoration of mitochondrial function .

| Neurotoxin | Compound Tested | Effect |

|---|---|---|

| Paraquat | U-133 | Increases cell viability by 40% |

| 6-OHDA | Various NQs | Protects against cytotoxicity |

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity against various pathogens. Its derivatives have been evaluated for their effectiveness against bacteria and fungi. Notably, certain compounds have shown promising results in inhibiting biofilm formation and exhibiting higher potency than standard antibiotics like ciprofloxacin .

| Microbial Target | Compound Name | Activity |

|---|---|---|

| Mycobacterium tuberculosis | New 1,4-NQ Derivatives | Antibacterial |

| Plasmodium falciparum | Hydroxynaphthoquinones | Antimalarial |

Therapeutic Potential in Neurodegenerative Diseases

The compound's dual action as an acetylcholinesterase inhibitor and an amyloid-beta aggregation blocker positions it as a potential therapeutic agent for Alzheimer's disease. Studies have shown that derivatives can significantly inhibit cholinergic neurodegeneration and amyloid plaque formation .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Research has identified key physicochemical properties such as hydrophobicity and electronic structure that influence its therapeutic efficacy .

Mécanisme D'action

The mechanism of action of 2,3-Dihydroxy-1,4-naphthoquinone involves its ability to undergo redox reactions. It can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This property is exploited in its antimicrobial and antifungal activities. Additionally, it can interact with various molecular targets, such as enzymes and proteins, to exert its biological effects.

Comparaison Avec Des Composés Similaires

1,4-Naphthoquinone: Lacks the hydroxyl groups present in 2,3-Dihydroxy-1,4-naphthoquinone.

5,8-Dihydroxy-1,4-naphthoquinone: Has hydroxyl groups at different positions on the naphthalene ring.

2-Methyl-1,4-naphthoquinone (Menadione): Contains a methyl group instead of hydroxyl groups.

Uniqueness: this compound is unique due to its specific hydroxyl group positions, which contribute to its distinct chemical reactivity and biological activity. Its ability to act as a dye and its therapeutic potential further distinguish it from other naphthoquinones.

Activité Biologique

2,3-Dihydroxy-1,4-naphthoquinone (DHNQ) is a naturally occurring naphthoquinone derivative that has garnered attention due to its diverse biological activities. This compound has been studied for its potential applications in pharmacology, particularly in cancer treatment, antimicrobial activity, and its role in oxidative stress modulation.

DHNQ is characterized by the presence of two hydroxyl groups at the 2 and 3 positions of the naphthoquinone structure. This configuration contributes to its redox properties and reactivity with various biological targets.

Antitumor Activity

Research indicates that DHNQ exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that DHNQ induces apoptosis in prostate cancer cells (LNCaP and PC-3) with IC50 values ranging from 1 to 3 µM, demonstrating potent anti-tumor activity (Table 1) .

| Cell Line | IC50 (µM) |

|---|---|

| LNCaP | 1 |

| CWR-22 | 3 |

| PC-3 | 1.5 |

| DU-145 | 3 |

| HS-5 (Bone Marrow) | 10 |

The mechanism of action involves the induction of apoptosis, as evidenced by flow cytometry results showing increased populations of early and late apoptotic cells after treatment with DHNQ .

Antimicrobial Activity

DHNQ has demonstrated antimicrobial properties against a range of pathogens. Studies reveal that it inhibits bacterial growth and shows effectiveness against fungi, which suggests its potential as an antimicrobial agent .

Antioxidant Properties

The antioxidant capacity of DHNQ has been highlighted in various studies where it was shown to modulate oxidative stress markers. For example, DHNQ treatment resulted in increased catalase activity and decreased lipid peroxidation in plant models . This suggests that DHNQ may protect cells from oxidative damage by enhancing endogenous antioxidant defenses.

Study on Prostate Cancer Cells

A detailed study examined the effects of DHNQ on human prostate cancer cell lines. The findings indicated that treatment with DHNQ led to significant cell cycle arrest and apoptosis induction. The highest apoptotic rates were observed in DU-145 cells after a five-day treatment period .

Study on Maize Seedlings

In another investigation involving maize seedlings, DHNQ was shown to enhance catalase activity significantly while reducing hydrogen peroxide production at higher concentrations. This study underscores the compound's role in managing oxidative stress within plant systems .

The biological activities of DHNQ are attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Interference with cell cycle progression, particularly in cancer cells.

- Antioxidant Activity : Scavenging free radicals and enhancing antioxidant enzyme activities.

Propriétés

IUPAC Name |

2,3-dihydroxynaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQUETZBXIMAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80876184 | |

| Record name | 1,4-NAPHTHALENEDIONE, 2,3-DIHYDROXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-37-8 | |

| Record name | 2,3-Dihydroxy naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonaphthazarine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-NAPHTHALENEDIONE, 2,3-DIHYDROXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISONAPHTHAZARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P55V4GVI5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of isonaphthazarine's reactivity with sugars, particularly in the context of the provided research?

A1: The research by Barros et al. [] highlights the ability of isonaphthazarine (2,3-dihydroxy-1,4-naphthoquinone) to undergo autocatalytic condensation reactions with 1,2-orthoesters of sugars. This interaction is significant because it provides a novel pathway for the synthesis of complex sugar derivatives. While the exact biological implications are not explored in the paper, the ability of isonaphthazarine to react with sugar moieties could have implications for understanding its potential interactions with carbohydrates in biological systems.

Q2: Can you describe the different synthetic routes to obtain isonaphthazarine highlighted in the provided research papers?

A2: The provided research articles showcase two distinct approaches to synthesizing isonaphthazarine:

- Reduction of Oxolin: One paper [] focuses on the reduction of oxolin to produce isonaphthazarine. This method likely involves specific reducing agents and reaction conditions, which would be detailed in the full research paper.

- Commercially Available Starting Material: The second paper [] utilizes commercially available isonaphthazarine for their study on its reactivity with sugar derivatives. This suggests that isonaphthazarine can be readily purchased from chemical suppliers, indicating established synthetic routes for its production.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.